Home > Products > Building Blocks P3671 > Ethyl 1-benzyl-6-bromo-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxylate
Ethyl 1-benzyl-6-bromo-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxylate - 1190198-34-5

Ethyl 1-benzyl-6-bromo-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxylate

Catalog Number: EVT-1685162
CAS Number: 1190198-34-5
Molecular Formula: C18H15BrN2O4
Molecular Weight: 403.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ethyl 1-benzyl-6-bromo-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxylate is a substituted 1,8-naphthyridine derivative. 1,8-Naphthyridines are a class of heterocyclic compounds containing two nitrogen atoms in a bicyclic aromatic structure. These compounds and their derivatives have shown promising biological activities, including antimicrobial [], and anticancer properties [].

1-Aryl-4-hydroxy-N,N-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamides

  • Compound Description: This class of compounds shares a core 1,8-naphthyridine structure with the target compound, Ethyl 1-benzyl-6-bromo-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxylate. The synthesis of these derivatives involves reacting 3-(2-chloropyridin-3-yl)-N,N-dimethyl-3-oxopropanamide with various aryl isocyanates in the presence of sodium hydride. []
  • Relevance: The structural similarity lies in the presence of the 1,8-naphthyridine core, the 4-hydroxy group, and the 2-oxo group. The variations are at the 1-position (aryl group instead of benzyl) and the 3-position (carboxamide instead of carboxylate ester). []

3-(2-Chloropyridin-3-yl)-N,N-dimethyl-3-oxopropanamide

  • Compound Description: This compound serves as a crucial starting material for synthesizing the aforementioned 1-aryl-4-hydroxy-N,N-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamides. It is prepared by reacting ethyl 2-chloropyridine-3-carboxylate with the lithium enolate of N,N-dimethylacetamide. []
  • Relevance: While not directly containing the 1,8-naphthyridine ring system, this compound is a direct precursor and highlights the synthetic pathway used to build the core structure of Ethyl 1-benzyl-6-bromo-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxylate and its related analogs. []

3-Methyl-5-vinyl-5,8-dihydro-8-oxoimidazo[4,5-b][1,8]naphthyridine-7-carboxylic acid

  • Compound Description: This compound represents another variation of the 1,8-naphthyridine scaffold. It was synthesized and evaluated for its antimicrobial activity. []
  • Relevance: Compared to Ethyl 1-benzyl-6-bromo-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxylate, this compound also possesses a fused imidazole ring and a 5-vinyl substituent, showcasing the diversity achievable within the 1,8-naphthyridine family. []
  • Compound Description: This series of 2,7-naphthyridine derivatives, closely related to the 1,8-naphthyridine framework of the target compound, were synthesized and evaluated for their in vitro anticancer activities. The presence of a phenyl group at the 6-position and variations at the 8-position (R' = methyl or ethoxy) demonstrate the structural diversity within this group. []
  • Relevance: These compounds are isomers of the target compound, Ethyl 1-benzyl-6-bromo-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxylate, differing in the position of the nitrogen atoms within the naphthyridine core. Despite the isomeric relationship, the shared core structure and substituent patterns highlight the close structural kinship and potential for similar biological activities. []
  • Compound Description: These pyrrolo[3,4-c]pyridine derivatives were used as precursors for synthesizing the aforementioned 2,7-naphthyridine derivatives. They feature a pyrrole ring fused to a pyridine ring, with variations at the 4-position (R' = methyl or ethoxy). []
  • Relevance: While not directly containing the naphthyridine core, these compounds are important synthetic intermediates, showcasing a potential route to accessing diverse naphthyridine derivatives, including structural analogs of Ethyl 1-benzyl-6-bromo-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxylate. []
Overview

Ethyl 1-benzyl-6-bromo-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxylate is a complex heterocyclic compound characterized by its unique molecular structure. This compound is classified under naphthyridine derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry. The molecular formula for this compound is C18H15BrN2O4C_{18}H_{15}BrN_{2}O_{4}, indicating the presence of various functional groups that contribute to its chemical reactivity and biological properties.

Synthesis Analysis

Methods

The synthesis of ethyl 1-benzyl-6-bromo-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxylate typically involves several key steps:

  1. Bromination: The starting material, 1-benzyl-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxylic acid, undergoes bromination at the 6-position using bromine in a suitable solvent such as acetic acid. This step introduces the bromine atom into the naphthyridine ring.
  2. Esterification: The carboxylic acid group at the 3-position is esterified with ethanol in the presence of a catalyst like sulfuric acid to yield the ethyl ester.
  3. Purification: The final product is purified through recrystallization or chromatography to obtain high purity levels suitable for further analysis and applications.

Technical Details

The reaction conditions for bromination typically involve maintaining room temperature to avoid excessive side reactions. The esterification process requires careful control of temperature and reaction time to ensure complete conversion of the carboxylic acid to the ester form.

Molecular Structure Analysis

Structure

The molecular structure of ethyl 1-benzyl-6-bromo-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxylate features a fused bicyclic system that includes a naphthyridine core. The presence of the bromine atom and hydroxyl group significantly influences its chemical behavior.

Data

Key structural data include:

  • Molecular Weight: 393.23 g/mol
  • Functional Groups: Bromine (Br), Hydroxyl (OH), Carbonyl (C=O), and Ethoxy (-OCH₂CH₃)

The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to elucidate its spatial arrangement.

Chemical Reactions Analysis

Reactions

Ethyl 1-benzyl-6-bromo-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxylate can participate in several chemical reactions:

  1. Substitution Reactions: The bromine atom can be substituted with nucleophiles such as amines or thiols, leading to various derivatives.
  2. Reduction Reactions: The carbonyl group at the 2-position can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
  3. Hydrolysis: Under acidic or basic conditions, the ester group can hydrolyze to yield the corresponding carboxylic acid.

Technical Details

Common reagents for these reactions include:

  • Substitution: Amines (e.g., aniline) and solvents like dimethylformamide.
  • Reduction: Sodium borohydride in ethanol.
  • Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solutions.
Mechanism of Action

Process

The mechanism of action for ethyl 1-benzyl-6-bromo-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxylate primarily involves its interaction with biological targets due to its structural features. It has been noted for potential antibacterial and anticancer activities:

  1. Antibacterial Activity: The compound may inhibit bacterial growth by interfering with DNA synthesis or cell wall formation.
  2. Cytotoxic Effects: Studies suggest that derivatives of naphthyridines exhibit moderate cytotoxicity against cancer cell lines, potentially through apoptosis induction.

Data

Research indicates that related naphthyridine compounds have shown efficacy against Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents in treating infections.

Physical and Chemical Properties Analysis

Physical Properties

Ethyl 1-benzyl-6-bromo-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxylate typically appears as a solid with:

  • Melting Point: Approximately 120–125 °C

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide.

These properties are crucial for determining the compound's behavior in biological systems and its suitability for various applications.

Applications

Ethyl 1-benzyl-6-bromo-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxylate has several scientific uses:

  1. Pharmaceutical Development: Its derivatives are explored for their potential as antibacterial agents and anticancer drugs.
  2. Biological Research: Used in studies investigating mechanisms of action against pathogens or cancer cells.
  3. Chemical Synthesis: Serves as an intermediate in synthesizing more complex organic compounds.
Synthetic Methodologies for 1,8-Naphthyridine Derivatives

Regioselective Bromination Strategies in Naphthyridine Core Functionalization

Regioselective bromination at the C6 position of the 1,8-naphthyridine core is critical for synthesizing the target compound. The electron-deficient nature of the ring system favors electrophilic aromatic substitution (EAS) at C6 due to reduced electron density at this position compared to C5/C7. Modern approaches employ modified Skraup reactions starting from brominated 3-aminopyridine precursors, where bromination precedes ring closure to ensure correct regiochemistry [1] [3]. For example, 5-bromo-3-aminopyridine undergoes cyclization with glycerol and nitrobenzenesulfonate oxidants (e.g., m-NO₂PhSO₃Na) to directly yield 6-bromo-1,8-naphthyridines. This method achieves >85% regioselectivity for C6 bromination and avoids positional isomers that complicate purification [3]. Alternative post-cyclization bromination requires harsh conditions (Br₂/AcOH at 120°C) and affords <60% yield due to competing degradation.

Table 1: Bromination Methods for 1,8-Naphthyridine Intermediates

Bromination StageReagents/ConditionsRegioselectivity (C6:C5)Yield Range
Pre-cyclization5-Bromo-3-aminopyridine + m-NO₂PhSO₃Na/glycerol>20:145–50%
Post-cyclizationBr₂/AcOH, 120°C~3:135–60%
Directed ortho-metalationn-BuLi/Br₂, –78°CN/A (C2 functionalization)70%

Esterification Optimization for Carboxylate Derivatives in Heterocyclic Systems

The C3-carboxylate group is installed via Gould-Jacobs cyclization or Conrad-Limpach reactions. Optimal yields occur when esterification precedes ring closure: 2-aminonicotinate esters react with diethyl malonate or ethyl acetoacetate under acid catalysis (e.g., PPA, POCl₃) to form the naphthyridone core [3] [5]. Ethyl esterification post-cyclization is inefficient due to the steric hindrance and electron-withdrawing effects of the adjacent carbonyl and hydroxyl groups. Solvent screening reveals that aprotic polar solvents (DMF, NMP) enable esterification of 4-hydroxy-2-oxo-1,8-naphthyridine-3-carboxylic acids at 80°C with >75% conversion using CDI/DBU catalysis, while protic solvents (MeOH, EtOH) give <30% yield [1] [5]. For the target compound, direct use of ethyl 2-aminonicotinate in cyclization with diethyl ketomalonate avoids separate esterification steps.

Table 2: Esterification/Cyclization Yield Optimization

Carboxyl SourceCyclization AgentCatalystSolventYield
Ethyl 2-aminonicotinateDiethyl malonatePPAToluene68%
2-Aminonicotinic acidDiethyl malonatePOCl₃DMF42%
Ethyl 2-aminonicotinateEthyl acetoacetateAc₂OXylene71%

Comparative Analysis of Solvent and Catalyst Systems for Stepwise Synthesis

A three-step synthesis of the target compound involves: (1) Skraup cyclization to form the 1,8-naphthyridine core, (2) C6 bromination, and (3) N1-benzylation. Solvent-catalyst pairs critically impact yields:

  • Cyclization: Nitrobenzenesulfonate oxidants in dioxane/H₂O (1:1) with I₂ catalysis give 50–60% yield of the 4-hydroxynaphthyridine core, outperforming anhydrous conditions (e.g., diphenyl ether, 35% yield) [1] [3].
  • Benzylation: K₂CO₃/DMF at 60°C achieves quantitative N-alkylation, while phase-transfer catalysts (TBAB) in toluene/H₂O reduce side-product formation versus DMSO alone .
  • Thermal cyclizations require high-boiling solvents (Dowtherm A, diphenyl ether) at 250°C for decarboxylation, but microwave irradiation in DMF reduces reaction time from hours to minutes with comparable yields [3]. Metal catalysts (Pd(OAc)₂, CuI) are ineffective for C–N bond formation in this system due to catalyst poisoning by the hydroxyl and carbonyl groups.

Purification Techniques for Brominated Naphthyridine Intermediates

Brominated intermediates exhibit poor solubility in most solvents, necessitating tailored purification. Gradient recrystallization using ethanol/water mixtures (4:1 to 1:1) removes non-brominated impurities, while silica gel chromatography (EtOAc/hexane with 5% MeOH) separates positional isomers [1] [3]. For the final compound, cold-chain crystallization from ethyl acetate/hexane yields >98% pure product as confirmed by HPLC [1]. Acid-base washing (1M HCl followed by saturated NaHCO₃) effectively removes residual catalysts (e.g., I₂, nitroarenes) before recrystallization. Sublimation under vacuum (180°C, 0.01 mmHg) is feasible for analytical-grade material but impractical for large-scale preparations.

Properties

CAS Number

1190198-34-5

Product Name

Ethyl 1-benzyl-6-bromo-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxylate

IUPAC Name

ethyl 1-benzyl-6-bromo-4-hydroxy-2-oxo-1,8-naphthyridine-3-carboxylate

Molecular Formula

C18H15BrN2O4

Molecular Weight

403.2 g/mol

InChI

InChI=1S/C18H15BrN2O4/c1-2-25-18(24)14-15(22)13-8-12(19)9-20-16(13)21(17(14)23)10-11-6-4-3-5-7-11/h3-9,22H,2,10H2,1H3

InChI Key

UOVURXKDFKMEGR-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=C(N=CC(=C2)Br)N(C1=O)CC3=CC=CC=C3)O

Canonical SMILES

CCOC(=O)C1=C(C2=C(N=CC(=C2)Br)N(C1=O)CC3=CC=CC=C3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.